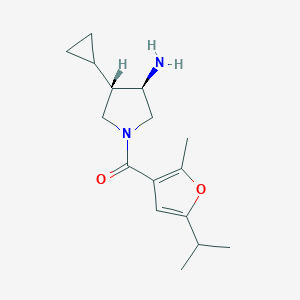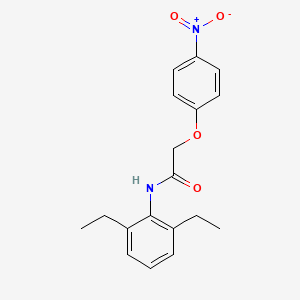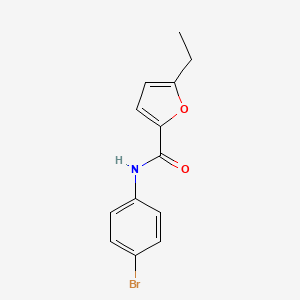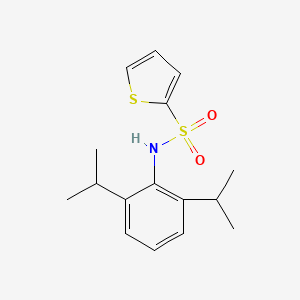
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which has inhibitory effects on neuronal activity. The increase in GABA levels is thought to underlie the therapeutic effects of (3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine has been shown to have various biochemical and physiological effects. It increases GABA levels in the brain, which has inhibitory effects on neuronal activity. It has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise control of GABA levels in the brain. It has also been shown to have good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, its potential side effects and toxicity need to be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for the research on (3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine. One area of interest is its potential in the treatment of various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and substance use disorders. Another area of interest is its potential as a tool in neuroscience research, such as studying the role of GABA in various brain functions. Additionally, further research is needed to fully understand the pharmacokinetics and toxicity of (3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine.
Synthesemethoden
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to (3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine through a series of reactions. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical models. Studies have also suggested its potential in the treatment of cocaine addiction and alcohol use disorder.
Eigenschaften
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-9(2)15-6-12(10(3)20-15)16(19)18-7-13(11-4-5-11)14(17)8-18/h6,9,11,13-14H,4-5,7-8,17H2,1-3H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMRGWGPDYMDS-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-cyclopropyl-1-(5-isopropyl-2-methyl-3-furoyl)pyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5690360.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)
![3-{5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5690371.png)

![1-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690397.png)
![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690403.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)


![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)